Methyl 2,5-dichlorobenzoate
Description
Significance in Organic Synthesis and Applied Chemical Sciences
The unique substitution pattern on the aromatic ring of methyl 2,5-dichlorobenzoate (B1240473) makes it a valuable precursor and intermediate in organic synthesis.
Polymer Chemistry: It serves as a starting material for the synthesis of poly(p-phenylene) polymers. sigmaaldrich.comchemicalbook.com These polymers are of interest for their potential applications in materials science. A notable method involves the nickel(0) induced polymerization of methyl 2,5-dichlorobenzoate to produce high molecular weight polymers. rug.nl
Pharmaceutical and Agrochemical Synthesis: The compound is a key intermediate in the creation of more complex molecules. researchgate.netiucr.org It is used in the preparation of 2,5-dichlorobenzohydrazide and various substituted 1,3,4-oxadiazoles, which are scaffolds for potential drug candidates. researchgate.netiucr.org
Plant Growth Regulation: In applied agricultural science, this compound is utilized as a plant growth regulator and a fungicide. nih.govebi.ac.ukherts.ac.uk It is particularly noted for its use in the grafting of grapevines, where it helps induce callus formation and protects the graft site to promote tissue fusion. nih.govchemicalbook.comherts.ac.uk
Biotechnology and Environmental Science: Research has employed this compound as a substrate for isolating microorganisms, such as Burkholderia cepacia, that are capable of degrading methyl aromatic esters. lookchem.comsigmaaldrich.com This has implications for bioremediation research.
Historical Context of Research and Development
Research into this compound and its applications has evolved over several decades. Early work focused on fundamental synthesis and characterization. A common laboratory preparation involves the esterification of 2,5-dichlorobenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. iucr.orgresearchgate.net
In 2008, a detailed analysis of its crystal structure was published, providing precise data on its molecular geometry. iucr.orgresearchgate.net The study revealed that the benzene (B151609) ring and the planar ester group are oriented at a dihedral angle of 39.22 (3)°. iucr.orgresearchgate.net
Its formal recognition as an agrochemical is more recent. It was first registered for use in the European Union in 2009. herts.ac.uk Specifically, 2,5-Dichlorobenzoic acid methylester was included on Annex I of Directive 91/414/EEC on September 1, 2009. bund.de Subsequent research has explored its phytotoxicity and potential as a herbicide, often in comparison to structurally related compounds like Disugran (the methyl ester of Dicamba). conicet.gov.ar One study demonstrated that while Disugran showed significant herbicidal properties, this compound did not exhibit comparable inhibitory activity on lettuce, highlighting the critical influence of specific functional groups on bioactivity. conicet.gov.ar
Scope and Objectives of Current Academic Inquiry
Contemporary research on this compound continues to explore its utility in various scientific domains. The primary objectives of current academic inquiry include:
Advanced Materials: The synthesis of novel polymers derived from this compound remains an area of interest for developing materials with specific electronic or physical properties. rug.nl
Synthetic Methodology: Researchers are exploring its use in new chemical transformations. For instance, studies have investigated its reaction with organotin reagents under photostimulation as part of the SRN1 mechanism, aiming to create new derivatives for further synthetic applications, such as in Stille cross-coupling reactions. conicet.gov.ar
Structural and Spectroscopic Analysis: Detailed computational and experimental studies on the molecular structure and vibrational spectra of this compound are being conducted. ebi.ac.uk These studies, using techniques like Fourier transform infrared (FT-IR) and Raman spectroscopy combined with density functional theory (DFT) calculations, aim to provide a deeper understanding of its fundamental chemical properties. ebi.ac.uk
Agrochemical Applications: Ongoing investigations focus on its role as a plant growth regulator and its efficacy in various formulations for viticulture. bund.de The goal is to optimize its application for protecting grafted vines and promoting successful growth. herts.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dichlorobenzoate | |
|---|---|---|
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InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
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InChI Key |
SPJQBGGHUDNAIC-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)Cl | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022201 | |
| Record name | Methyl 2,5-dichlorobenzoate | |
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Molecular Weight |
205.03 g/mol | |
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Physical Description |
White crystalline solid; [MSDSonline] | |
| Record name | Methyl 2,5-dichlorobenzoate | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | Methyl 2,5-dichlorobenzoate | |
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CAS No. |
2905-69-3, 68214-43-7 | |
| Record name | Methyl 2,5-dichlorobenzoate | |
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| Record name | Methyl 2,5-dichlorobenzoate | |
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| Record name | Benzoic acid, dichloro-, methyl ester | |
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| Record name | Benzoic acid, 2,5-dichloro-, methyl ester | |
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| Record name | Benzoic acid, dichloro-, methyl ester | |
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| Record name | Methyl 2,5-dichlorobenzoate | |
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| Record name | Methyl 2,5-dichlorobenzoate | |
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| Record name | METHYL 2,5-DICHLOROBENZOATE | |
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| Record name | METHYL 2,5-DICHLOROBENZOATE | |
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Synthetic Methodologies and Chemical Transformations of Methyl 2,5 Dichlorobenzoate
Established Synthetic Routes to Methyl 2,5-Dichlorobenzoate (B1240473)
The primary and most direct method for synthesizing Methyl 2,5-dichlorobenzoate is through the esterification of its corresponding carboxylic acid.
Esterification Reactions from 2,5-Dichlorobenzoic Acid
The synthesis of this compound is conventionally achieved via the Fischer esterification of 2,5-dichlorobenzoic acid. iucr.orgmdpi.com This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. iucr.org The process results in the formal condensation of the carboxyl group of 2,5-dichlorobenzoic acid with methanol, yielding the methyl ester. nih.govlookchem.comchemicalbook.com This esterification is a nearly quantitative reaction that produces an oily product, which can be easily separated from the reaction medium, often by quenching with water and recovering the organic phase. google.com A reported method involves refluxing a mixture of 2,5-dichlorobenzoic acid and absolute methanol with a few drops of sulfuric acid for 5 hours, followed by removal of excess solvent, filtration, and recrystallization from ethanol (B145695) to yield the final product. iucr.org
Advanced Synthetic Approaches Utilizing this compound as a Precursor
The presence of chloro-substituents on the aromatic ring makes this compound a valuable substrate for constructing more elaborate molecular architectures through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions and Derivative Synthesis
This compound can undergo nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by various nucleophiles. researchgate.netmdpi.com These reactions are often facilitated by specific conditions, such as photostimulation or the use of potent nucleophiles, and can proceed through different mechanisms, including the SRN1 (radical-nucleophilic aromatic substitution) pathway.
The reaction of this compound with sulfur-centered nucleophiles, such as phenylthiolate (PhS⁻) and 1-adamantylthiolate (AdS⁻), in liquid ammonia (B1221849) proceeds via the SRN1 mechanism. researchgate.netconicet.gov.ar This mechanism involves an electron transfer to the substrate to form a radical anion, which then expels a chloride ion to form an aryl radical. This radical subsequently reacts with the nucleophile to form the substitution product's radical anion, which then transfers its electron to another substrate molecule to continue the chain reaction. conicet.gov.ar Studies have shown that these reactions, when stimulated by light, yield monosubstitution products where one of the chlorine atoms is replaced by the sulfur-containing group. conicet.gov.ar The position of substitution is influenced by the relative stability of the resulting radical intermediates. researchgate.net
Under photostimulation in liquid ammonia, the reaction of this compound with certain nucleophiles, such as trimethylstannyl anions (Me₃Sn⁻), leads to the formation of disubstitution products. researchgate.netconicet.gov.arconicet.gov.ar In a notable example, the photostimulated reaction with Me₃Sn⁻ ions afforded the disubstitution product, Methyl 2,5-bis(trimethylstannyl)benzoate, in a 99% yield, with only trace amounts of the monosubstitution product observed. researchgate.netconicet.gov.ar The reaction proceeds through an SRN1 mechanism. researchgate.netconicet.gov.ar The initially formed monosubstitution product can further react under irradiation with the nucleophile to yield the final disubstituted compound. conicet.gov.ar
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Me₃Sn⁻ | Irradiation, Liquid Ammonia | Methyl 2,5-bis(trimethylstannyl)benzoate | 99% | researchgate.net, conicet.gov.ar |
In contrast to photostimulated conditions, conducting the reaction of this compound with nucleophiles like trimethylstannyl anions (Me₃Sn⁻) in the dark leads to the formation of monosubstitution products. researchgate.netconicet.gov.arconicet.gov.ar Specifically, the reaction with Me₃Sn⁻ ions in liquid ammonia without irradiation resulted in the synthesis of the monosubstitution product in an 81% yield. researchgate.netconicet.gov.ar This outcome suggests that under dark conditions, the intermolecular electron transfer from the radical anion intermediate to the starting substrate is faster than the intramolecular cleavage of the second carbon-chlorine bond. conicet.gov.ar The product formed was identified as methyl 5-chloro-2-(trimethylstannyl)benzoate. conicet.gov.ar
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Me₃Sn⁻ | Dark, Liquid Ammonia | Methyl 5-chloro-2-(trimethylstannyl)benzoate | 81% | researchgate.net, conicet.gov.ar |
Synthesis of Nitrogen-Containing Heterocycles
The structural framework of this compound serves as a valuable starting point for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the ester and chloro substituents on the benzene (B151609) ring allows for a range of chemical transformations, leading to the formation of complex molecular architectures such as oxadiazoles (B1248032) and benzoguanamines.
Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often proceeds through the conversion of a carboxylic acid derivative, such as an ester, into a corresponding acyl hydrazide. This intermediate can then undergo cyclization to form the oxadiazole ring. While direct synthesis from this compound is not explicitly detailed in the provided literature, a general pathway involves the reaction of a related benzoic acid derivative with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to yield an amino-oxadiazole. d-nb.info This resulting 2-amino-1,3,4-oxadiazole can be further modified. For example, acylation of the amino group with various acid chlorides leads to the formation of N-acylated oxadiazole derivatives. d-nb.info
Another common method involves the condensation of N-acylbenzotriazoles with acylhydrazides, which can be facilitated mechanochemically in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid to produce 2,5-disubstituted 1,3,4-oxadiazoles in high yields. organic-chemistry.org These synthetic strategies highlight the potential pathways for converting this compound into complex oxadiazole structures, which are a class of compounds studied for their diverse applications. ijper.orgnih.gov
Benzoguanamine (B160333) Derivatives
Benzoguanamine, or 2,4-diamino-6-phenyl-1,3,5-triazine, and its derivatives are significant compounds, notably used to enhance the properties of thermosetting resins. atamanchemicals.com A direct synthesis of a dichlorinated benzoguanamine derivative from this compound has been demonstrated. The reaction involves heating this compound with biguanide (B1667054) in a suitable solvent.
In a specific example, this compound was heated under reflux with biguanide in methylcellosolve. google.com After removing the solvent, the resulting solid was purified by recrystallization from ethanol to yield the desired 2,4-diamino-6-(2,5-dichlorophenyl)-1,3,5-triazine. google.com
Table 1: Synthesis of a Benzoguanamine Derivative google.com
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| This compound | Biguanide | Methylcellosolve | Reflux, 3 hours | 2,4-Diamino-6-(2,5-dichlorophenyl)-1,3,5-triazine | 3.09 g from 8.5 g starting material |
Polymerization Pathways for Advanced Materials
This compound is a key monomer in the synthesis of certain polymers, which can then be converted into advanced materials like poly(p-phenylene). The polycondensation of alkyl 2,5-dichlorobenzoates proceeds via a nickel-catalyzed coupling reaction. google.com
The process involves treating this compound with a catalyst system typically composed of nickel(II) bromide, triphenylphosphine, and metallic zinc in an N,N-dimethylformamide (DMF) solvent. google.com The reaction mixture is heated, leading to the formation of poly(methyl benzoate). This polymer can be subsequently hydrolyzed to poly(benzoic acid), which upon heating, decarboxylates to yield poly(p-phenylene). google.com
Table 2: Polycondensation of this compound google.com
| Monomer | Catalyst System | Solvent | Conditions | Product |
| This compound | NiBr₂, Triphenylphosphine, Zn | N,N-dimethylformamide (DMF) | 80°C, 48 hours | Poly(methyl benzoate) |
This polymerization pathway demonstrates the utility of this compound in materials science for creating rigid-rod polymers with desirable thermal and mechanical properties.
Mechanistic Investigations of Reactivity
The reactivity of this compound is significantly influenced by its electronic structure, which is shaped by the interplay of the electron-withdrawing ester group and the halogen substituents.
Electron Transfer Reaction Mechanisms
This compound can react with various nucleophiles through an electron transfer mechanism, specifically the SRN1 (substitution radical-nucleophilic, unimolecular) mechanism. researchgate.netconicet.gov.ar This reaction pathway is initiated by the transfer of an electron to the substrate, forming a radical anion. conicet.gov.ar
This radical anion intermediate is key to the reaction's progression. researchgate.netresearchgate.net For instance, in reactions with sulfur-centered nucleophiles like phenylthiolate (PhS⁻) or 1-adamantylthiolate (AdS⁻) in liquid ammonia, the photostimulated reaction of this compound yields monosubstitution products where one of the chlorine atoms is replaced by the sulfur nucleophile. conicet.gov.ar These reactions are characteristically stimulated by light and can be inhibited by compounds that interfere with radical chain processes, confirming the SRN1 pathway. conicet.gov.ar The formation of the radical anion and the subsequent dissociation of the C-Cl bond are critical steps that dictate the observed reactivity. researchgate.net
Influence of Halogenation on Electrophilicity
The presence and position of halogen atoms on the benzene ring profoundly affect the electrophilicity and chemical behavior of methyl benzoate (B1203000) derivatives. In this compound, the two chlorine atoms, being electronegative, withdraw electron density from the aromatic ring through the inductive effect. This withdrawal enhances the electrophilic character of the ring, making it more susceptible to nucleophilic attack compared to non-halogenated analogs.
The substitution pattern is also crucial. A study on the reductive dechlorination of chlorobenzoate analogs indicated that the presence of a chloro substituent in the para position (relative to the 3-chloro position) influences the reaction rate. asm.org Comparing this compound with its bromine analog, methyl 2,5-dibromobenzoate, reveals differences in physical properties stemming from the nature of the halogen. The dibrominated compound has a higher molecular weight, lower vapor pressure, and lower water solubility than the dichlorinated version. These differences in physicochemical properties, driven by the identity of the halogen, consequently affect the molecule's reactivity and environmental behavior.
Table 3: Comparison of Halogenated Analogs
| Property | This compound | Methyl 2,5-dibromobenzoate |
| Molecular Weight | 205.04 g/mol sigmaaldrich.com | 293.94 g/mol |
| Vapor Pressure | 0.015 Pa (298.15 K) | 0.0025 Pa (298.15 K) |
| Solubility in Water | 1.2 mg/L | 0.15 mg/L |
Computational and Theoretical Chemistry Studies of Methyl 2,5 Dichlorobenzoate
Quantum Chemical Calculations of Molecular Structure and Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT) with various basis sets, have been instrumental in determining the molecular structure of methyl 2,5-dichlorobenzoate (B1240473). nih.gov Experimental data from single-crystal X-ray diffraction reveals that in the solid state, the benzene (B151609) ring and the planar ester group are not coplanar, exhibiting a dihedral angle of 39.22 (3)°. researchgate.net
Theoretical calculations using DFT (B3LYP) with 6-311G(d,p) and 6-311++G(d,p) basis sets have been employed to calculate the geometrical parameters. nih.gov These theoretical values are then compared with experimental data to validate the computational models. nih.gov Such studies provide a foundational understanding of the molecule's three-dimensional arrangement, which is crucial for interpreting its spectroscopic and reactive properties.
Vibrational Spectroscopy Analysis (FT-IR and Raman) with Theoretical Correlation
The vibrational properties of methyl 2,5-dichlorobenzoate have been extensively studied using Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov Experimental spectra recorded in the solid phase are analyzed and interpreted with the aid of theoretical calculations. nih.gov
By employing DFT methods, researchers can calculate the vibrational frequencies, infrared intensities, and Raman scattering activities. nih.gov A detailed assignment of the observed vibrational modes is made possible through the use of total energy distribution (TED) analysis, which correlates the calculated frequencies with specific molecular motions. nih.gov The strong agreement typically found between the observed and calculated frequencies confirms the accuracy of the computational model and the vibrational assignments. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling has proven to be a powerful tool for elucidating the reaction mechanisms involving this compound, particularly in electron transfer reactions.
Analysis of Radical Anions and Spin Densities
In reactions such as the SRN1 (radical-nucleophilic substitution) mechanism, this compound can form a radical anion intermediate upon receiving an electron. conicet.gov.ar The stability and subsequent reactivity of this radical anion are critical to the reaction outcome. conicet.gov.ar
Theoretical studies have focused on the geometries and spin densities of these radical anions. researchgate.net Spin density distribution calculations indicate where the unpaired electron is most likely to be located on the molecule. conicet.gov.ar For the this compound radical anion, it has been shown that the spin density is significant at the ortho-position relative to the ester group, while it is nearly zero at the meta-position. conicet.gov.ar This distribution suggests that the cleavage of a carbon-chlorine bond is more likely to occur at the ortho-position, which is consistent with experimental observations of substitution products. conicet.gov.ar
Potential Energy Surfaces for Dissociation Processes
To further understand the dissociation of the radical anion intermediate, potential energy surfaces (PES) for the fragmentation process are calculated. researchgate.net These surfaces map the energy of the system as a function of the geometric changes, such as the stretching of the C-Cl bond.
By calculating the activation energies for the dissociation of the radical anions, researchers can predict the preferred reaction pathways. conicet.gov.ar For instance, in reactions with sulfur-centered nucleophiles, the calculated activation energies for the fragmentation of different radical anion intermediates help to explain why monosubstitution products are predominantly formed. conicet.gov.ar The comparison of activation energies for cleavage at different positions on the benzene ring provides a quantitative basis for the observed regioselectivity in these reactions. conicet.gov.arresearchgate.net
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
For this compound, FMO analysis helps in understanding its reactivity. scispace.com The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally indicates higher reactivity. researchgate.net While specific HOMO-LUMO energy values for this compound are determined through calculations, the general principles of FMO theory allow for predictions about its chemical behavior. scispace.comresearchgate.net
Electrostatic Potential Analysis for Biologically Active Sites
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and identify regions that are prone to electrophilic and nucleophilic attack. tandfonline.com The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.
For molecules with biological activity, MEP analysis can help identify the sites that are likely to interact with biological targets such as enzymes or receptors. scispace.com In the context of this compound and related compounds, the MEP surface can highlight the electrophilic and nucleophilic sites. scispace.com For instance, the regions around the electronegative oxygen and chlorine atoms are expected to show negative potential (red), indicating sites for electrophilic attack, while regions of positive potential (blue) would indicate sites for nucleophilic attack. researchgate.net This information is valuable for understanding the molecule's potential biological interactions. scispace.com
Advanced Analytical Characterization Techniques for Methyl 2,5 Dichlorobenzoate Research
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for probing the molecular framework of Methyl 2,5-dichlorobenzoate (B1240473). These methods provide detailed information on the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of Methyl 2,5-dichlorobenzoate. Both ¹H NMR and ¹³C NMR spectra provide unambiguous evidence for the arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring and the protons of the methyl ester group exhibit characteristic chemical shifts and splitting patterns that confirm their respective environments. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. nih.gov
Data from these NMR experiments are crucial for verifying the identity and assessing the purity of synthesized this compound. nih.gov
Table 1: NMR Spectroscopy Data for this compound Data sourced from spectral databases.
| Technique | Description | Source |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | nih.gov |
| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | nih.gov |
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. Experimental and theoretical studies have provided detailed analyses of the vibrational spectra of this compound. nih.gov The Fourier Transform Infrared (FT-IR) spectrum, often recorded from a solid phase sample, shows characteristic absorption bands that correspond to specific vibrational modes. nih.govnih.gov
Key vibrational frequencies are assigned based on their position in the spectrum, which helps to confirm the presence of the ester group (C=O stretching) and the chloro-substituted benzene ring (C-Cl and C-H stretching). nih.gov The observed frequencies from experimental data show good agreement with frequencies calculated using theoretical methods like Density Functional Theory (DFT). nih.gov
Table 2: Selected IR Vibrational Frequencies for this compound This table presents a selection of key vibrational modes.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| C=O Stretch (Ester) | ~1730-1715 | Confirms the presence of the carbonyl group in the ester functionality. |
| C-O Stretch (Ester) | ~1300-1000 | Indicates the carbon-oxygen single bonds of the ester group. |
| C-Cl Stretch | ~800-600 | Confirms the presence of chlorine substituents on the aromatic ring. |
| Aromatic C-H Stretch | ~3100-3000 | Indicates the hydrogen atoms attached to the benzene ring. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characteristic of a substituted aromatic system. The analysis reveals specific wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. The electronic absorption spectrum for this compound shows multiple absorption maxima (λmax). herts.ac.uk
Table 3: UV-Vis Absorption Maxima for this compound
| Absorption Maximum (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|
| 203 nm | 37769 |
| 229 nm | 11852 |
| 276 nm | 7730 |
| 292 nm | ~6000 |
| 334 nm | ~10 |
Source: herts.ac.uk
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray diffraction studies have provided detailed insights into its molecular geometry and crystal packing. researchgate.netiucr.org The compound has been found to crystallize in a triclinic system with the space group P-1. researchgate.net
A key finding from the crystallographic analysis of this compound is the orientation of the ester group relative to the benzene ring. iucr.orgnih.gov These two components are not coplanar. nih.gov The analysis reveals a significant dihedral angle of 39.22 (3)° between the plane of the benzene ring and the planar ester group. researchgate.netiucr.orgnih.gov This twisted conformation is a result of steric and electronic interactions within the molecule.
Table 4: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| Dihedral Angle (Benzene Ring to Ester Group) | 39.22 (3)° | researchgate.netiucr.orgnih.gov |
Compound Index
Chromatographic Separations in Research Contexts
Chromatographic techniques are central to the analysis of this compound, enabling both the assessment of its purity and the isolation of the compound from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC) stands as a versatile and robust method for the analysis of this compound. sielc.com This technique is routinely used to assess the purity of the compound and can be adapted for its isolation on a preparative scale. sielc.comresearchgate.net
Reverse-phase (RP) HPLC is a common approach for analyzing this compound. sielc.com In this method, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. A typical mobile phase for the analysis of this compound consists of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For more rapid analyses, Ultra-High-Performance Liquid Chromatography (UPLC) systems with columns containing smaller particles (e.g., 3 µm) can be utilized. sielc.com
Alternatively, normal-phase HPLC can be employed. In one validated method for the determination of this compound, a LiCrospher 100 CN column was used with 100% n-hexane as the mobile phase. bund.de This approach is suitable for separating the compound from other components in a formulation. bund.de The choice between reverse-phase and normal-phase HPLC depends on the specific sample matrix and the impurities that need to be separated.
The scalability of HPLC methods is a significant advantage, allowing for a seamless transition from analytical-scale purity checks to preparative-scale isolation. sielc.complantaanalytica.com By using larger columns and higher flow rates, significant quantities of pure this compound can be isolated from complex mixtures. researchgate.netplantaanalytica.com
Below is a table summarizing typical parameters for the HPLC analysis of this compound based on reported research findings.
| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18 or other nonpolar phase sielc.com | Cyano (CN) bund.de |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid sielc.com | n-Hexane bund.de |
| Column | Newcrom R1 sielc.com | LiCrospher 100 CN (250 x 4 mm, 10 µm) bund.de |
| Flow Rate | - | 1.5 mL/min bund.de |
| Detection | UV sielc.com | UV at 240 nm bund.de |
| Application | Purity assessment, preparative isolation sielc.com | Quantification in formulations bund.de |
This table is a representation of typical HPLC conditions and may vary depending on the specific analytical requirements.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC (LC-MS), it provides a highly selective and sensitive method for the identification and quantification of compounds. This compound is compatible with mass spectrometric analysis. sielc.comnih.gov
For successful LC-MS analysis, the mobile phase used in the HPLC separation must be volatile. While phosphoric acid is a suitable modifier for UV detection in HPLC, it is not compatible with MS because it is non-volatile and can suppress the ionization of the analyte. sielc.com Therefore, when coupling HPLC with MS for the analysis of this compound, volatile acids like formic acid should be used instead of phosphoric acid in the mobile phase. sielc.comsielc.com
Electrospray ionization (ESI) is a common ionization technique used in LC-MS for a wide range of organic molecules, including compounds similar in structure to this compound. google.com ESI can be operated in both positive and negative ion modes, which enhances the versatility of the analysis. google.com The molecular weight of this compound is approximately 205.03 g/mol . nih.gov In a mass spectrum, this would be expected to produce a characteristic molecular ion peak, which, along with its isotopic pattern due to the presence of two chlorine atoms, would allow for its unambiguous identification.
In addition to LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique for the analysis of this compound, as indicated by the availability of GC-MS data for this compound. nih.gov
The table below summarizes key mass spectrometry information for this compound.
| Parameter | Description |
| Molecular Formula | C₈H₆Cl₂O₂ nih.gov |
| Molecular Weight | 205.03 g/mol nih.gov |
| HPLC-MS Mobile Phase Modifier | Formic acid is a suitable replacement for phosphoric acid to ensure MS compatibility. sielc.comsielc.com |
| Common Ionization Techniques | Electrospray Ionization (ESI) is commonly used for LC-MS analysis of similar compounds. google.com |
| Expected Detection | Detection of the molecular ion and characteristic isotopic pattern due to chlorine atoms. |
This table provides a summary of mass spectrometry data relevant to the analysis of this compound.
Applications and Research Trajectories in Specialized Fields of Methyl 2,5 Dichlorobenzoate
Research in Agrochemical Development
Methyl 2,5-dichlorobenzoate (B1240473) is recognized for its utility as a plant growth regulator and a fungicide, particularly in applications such as the grafting of grapevines. nih.govguidechem.comherts.ac.uk Its chemical structure, a methyl ester derived from the formal condensation of the carboxy group of 2,5-dichlorobenzoic acid with methanol (B129727), underpins its biological activity. nih.gov
Role as a Plant Growth Regulator
Research has demonstrated that Methyl 2,5-dichlorobenzoate functions as a plant growth regulator in both gaseous and aqueous forms. nih.gov Studies on its effects have shown significant impacts on the germination and development of various plant species.
Seminal research in the field has explored the influence of this compound on the germination and subsequent development of seedlings. A notable study investigated its effects on sorghum (Sorghum bicolor) and soybean (Glycine max) seeds. The findings indicated that the compound temporarily inhibited or delayed germination; however, the seeds were able to overcome this initial inhibition over time, resulting in no significant reduction in the total germination percentage. nih.gov
When applied in an aqueous solution at a concentration of 35 µg/mL, seedlings from both sorghum and soybean seeds were observed to be shorter and weighed less than the control group. nih.gov This suggests that while the compound does not prevent germination outright, it does have a measurable inhibitory effect on the early stages of plant growth and development.
Table 1: Effect of Aqueous this compound (35 µg/mL) on Seedling Growth
| Plant Species | Observed Effects on Seedlings |
| Sorghum | Shorter and weighed less |
| Soybean | Shorter and weighed less |
Fungicidal Properties and Mechanisms of Action
This compound is classified as an antifungal agrochemical. nih.govherts.ac.ukbcpcpesticidecompendium.org While its fungicidal properties are acknowledged, detailed research into the specific mechanisms of action is not extensively documented in publicly available literature. However, related compounds offer insights into potential pathways. For instance, research on 3,5-dichlorobenzyl ester derivatives, which share a dichlorinated benzene (B151609) ring structure, has shown them to be effective fungicides. nih.gov The mechanism of action for these related compounds was identified as the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. nih.gov This suggests that a possible mechanism for this compound could involve the disruption of fungal respiration, although direct evidence for this is not currently available.
Development of Novel Herbicide Derivatives
The parent compound, 2,5-dichlorobenzoic acid, has been utilized in the synthesis of herbicides, indicating the potential for its derivatives to possess phytotoxic properties. researchgate.net Specifically, 2,5-dichlorobenzoic acid is an intermediate in the production of the herbicides chloramben (B1668635) (3-amino-2,5-dichlorobenzoic acid) and dinoben (2,5-dichloro-3-nitrobenzoic acid). researchgate.net
Despite this connection, there is limited specific research available on the development and evaluation of novel herbicide derivatives directly synthesized from this compound.
There is a lack of specific studies focused on the phytotoxicity evaluation of a range of synthesized analogues of this compound. Research into the herbicidal activity of related dichlorobenzoic acid derivatives has been conducted, but a systematic evaluation of analogues derived directly from this compound is not well-documented in the available scientific literature.
Comprehensive structure-activity relationship (SAR) studies specifically for herbicide activity of this compound derivatives are not readily found in the existing body of research. While SAR studies are a common approach in the development of new herbicides to understand how chemical structure influences biological activity, this specific area of research concerning this compound appears to be underexplored.
Investigations in Medicinal and Pharmaceutical Chemistry
This compound serves as a significant scaffold in the exploration of new therapeutic agents. Its utility spans from being a crucial intermediate in drug synthesis to a foundational structure for developing novel bioactive molecules.
Utility as a Drug Intermediate and Versatile Synthetic Building Block
This compound is recognized as a valuable drug intermediate in pharmaceutical chemistry. nih.govresearchgate.net Its chemical structure, featuring a dichlorinated benzene ring and a methyl ester group, makes it a versatile building block for organic synthesis. The compound is widely used in the creation of more complex molecules, including 2,5-dichlorobenzohydrazide and various substituted 1,3,4-oxadiazoles. nih.govresearchgate.net These resulting compounds are foundational for further development in medicinal chemistry.
The reactivity of the ester group and the specific positioning of the chlorine atoms on the aromatic ring allow for a range of chemical modifications, enabling chemists to construct diverse molecular architectures. This versatility is crucial for synthesizing libraries of compounds for biological screening. For instance, related benzoate (B1203000) structures, such as methyl 4-(bromomethyl)benzoate (B8499459), have been instrumental in the synthesis of potent and selective angiotensin II receptor antagonists. nih.govresearchgate.net
Synthesis of Bioactive Derivatives and Analogues
The core structure of halogenated benzoates, including this compound, provides a template for synthesizing a variety of bioactive derivatives and analogues with potential therapeutic applications.
Research into halogenated benzoates has yielded compounds with significant antimicrobial properties. Ester derivatives of the natural product altholactone, when modified with halogenated benzoyl groups, have shown enhanced anti-fungal activity. nih.gov Specifically, 3-bromo- (B131339) and 2,4-dichlorobenzoate (B1228512) derivatives demonstrated potent activity against Cryptococcus neoformans, while 4-bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates were highly effective against Saccharomyces cerevisiae. nih.gov This indicates that the addition of a halogenated benzoate moiety can be a successful strategy for augmenting the potency of antifungal agents. nih.gov Furthermore, other halogenated compounds, such as those derived from marine natural products, have exhibited a broad spectrum of antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov
In the field of oncology, halogenated derivatives have shown promise as anticancer agents. Studies on halogenated benzothiadiazine derivatives have led to the identification of compounds with significant antineoplastic effects. nih.gov One such derivative displayed potent cytotoxicity in a cellular model of triple-negative breast cancer, with an IC50 value of 2.93±0.07 μM, making it more than twice as potent as the clinical agent 5-fluorouracil. nih.govresearchgate.net These findings highlight the potential of halogenated structures in the development of new cancer therapeutics. nih.govchemrxiv.org
Table 1: Antimicrobial Activity of Selected Halogenated Benzoate Derivatives
| Compound/Derivative | Target Organism | Activity/Potency |
|---|---|---|
| 3-Bromo- and 2,4-dichlorobenzoates of Altholactone | Cryptococcus neoformans | MIC value of 16 μg/ml |
| 4-Bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates of Altholactone | Saccharomyces cerevisiae | MIC value of 1 μg/ml |
| Halogenated Phenolic Sesquiterpenes | Gram-positive bacteria (including MRSA and VRE) | Wide spectrum of antibacterial activity |
| Halogenated Benzothiadiazine Derivative | Triple-negative breast cancer cells | IC50 of 2.93±0.07 μM |
The development of angiotensin II (Ang II) receptor antagonists, a class of drugs widely used to treat hypertension, has utilized benzoate derivatives as key synthetic precursors. wikipedia.org For example, the synthesis of potent and selective Ang II receptor antagonists has been achieved using methyl 4-(bromomethyl)benzoate. nih.govresearchgate.net The synthesis of the drug Eprosartan also involves a reaction with a 4-(bromomethyl)benzoate derivative. nih.gov The general structure of these "sartan" drugs often involves a substituted heterocyclic system linked to a biphenyl (B1667301) structure, which can be constructed using benzoate-based building blocks. nih.govnih.gov These examples demonstrate the strategic importance of benzoate derivatives in creating analogues that can effectively block the Angiotensin II receptor type 1 (AT1R), a key component in regulating blood pressure. wikipedia.org
Computational Approaches in Drug Discovery for Related Compounds
Computational methods, often grouped under the term computer-assisted drug design (CADD), have become indispensable in modern medicinal chemistry for the discovery and optimization of new drugs. nih.govyoutube.com These techniques allow for the rapid screening of large compound libraries and provide insights into the interactions between potential drugs and their biological targets. nih.gov
Molecular docking is a prominent computational tool that predicts the preferred orientation of a molecule when bound to a target protein, helping to forecast the strength and nature of the interaction. nih.gov This method has been applied extensively to compounds related to halogenated benzoates.
In one study, molecular docking was used to analyze the interaction between halogen-derived compounds and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target in breast cancer. nih.gov The results indicated that halogen substitution enhances binding affinity, with a binding energy trend of F < Cl < Br < I, suggesting that iodine-containing derivatives could be particularly potent inhibitors. nih.gov Another docking study on 9β-halogenated prostaglandin (B15479496) analogues found that most had superior docking scores compared to the recognized drug nocloprost, indicating their potential as cytoprotective agents. mdpi.com
Docking studies have also been crucial in understanding the mechanism of action for newly synthesized anticonvulsant and enzyme-inhibiting compounds. For instance, a potent anticonvulsant benzothiazole (B30560) derivative was found to form three hydrogen bonds with its target, the nicotinic acetylcholine (B1216132) ion gated receptor. nih.gov Similarly, docking simulations of benzothiazepine (B8601423) derivatives as tyrosinase inhibitors revealed a strong correlation between their predicted binding affinity and their experimentally measured inhibitory activity. acs.org These computational insights are invaluable for rational drug design and lead optimization. nih.gov
Table 2: Molecular Docking Insights for Halogenated Compounds and Related Derivatives
| Compound Class | Biological Target | Key Computational Finding |
|---|---|---|
| Halogen-derived compounds | 17β-HSD1 (breast cancer) | Halogen substitution increases binding affinity; binding energy trend: F < Cl < Br < I. |
| 9β-Halogenated prostaglandin analogues | Oxidoreductase enzyme (cytoprotection) | Majority of analogues showed higher docking scores than the standard drug nocloprost. |
| Benzothiazole sulfonamide derivative | Nicotinic acetylcholine ion gated receptors | Potent compound formed three hydrogen bond interactions with the target. |
| Benzothiazepine derivatives | Tyrosinase | Strong correlation observed between docking scores and in vitro inhibitory potency. |
In silico Pharmaceutical Evaluations (e.g., ADME properties for related compounds)
In silico methods, which utilize computational models, are crucial in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. researchgate.netbiosolveit.de These predictions help in identifying potential drug candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with laboratory experiments. ccme.caljmu.ac.uk For derivatives of dichlorobenzoic acid, in silico studies have been conducted to evaluate their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
One study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives revealed that these compounds generally exhibit good solubility and absorption profiles, adhering to Lipinski's rule of five and Veber's rule, which are indicators of drug-likeness. researchgate.net The human intestinal absorption values for these derivatives were predicted to be high, ranging from 96.02% to 98.48%. researchgate.net Furthermore, their strong binding capacity to proteins was also predicted. researchgate.net While these findings are for structurally related compounds, they provide valuable insights into the potential ADME profile of this compound. The prediction of ADME properties is based on correlating specific structural parameters of a compound with a large dataset of known pharmacokinetic data. biosolveit.de
Below is a table summarizing the predicted ADME properties for a class of dichlorobenzoic acid derivatives, which can serve as a reference for estimating the properties of this compound.
| Property | Predicted Value Range for Dichlorobenzoic Acid Derivatives | Significance in Drug Development |
| Human Intestinal Absorption (%) | 96.02 - 98.48 | High absorption suggests good bioavailability after oral administration. |
| Plasma Protein Binding (%) | 90.12 - 100 | Strong binding can affect the drug's distribution and half-life. |
| Blood Brain Barrier Penetration | Medium to good | Indicates the potential for the compound to reach the central nervous system. |
This data is based on studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives and is intended to be illustrative for related compounds. researchgate.net
Environmental Research and Remediation Studies
The environmental fate and impact of chlorinated aromatic compounds, including dichlorobenzoates, are of significant concern due to their potential persistence and toxicity. Research in this area focuses on understanding their behavior in the environment and developing effective remediation strategies.
Environmental Fate and Persistence of Chlorinated Benzoates
Chlorinated benzoates can enter the environment through various pathways, including industrial discharge and as degradation products of other chlorinated compounds. researchgate.net Their persistence in the environment is influenced by factors such as the degree of chlorination and the presence of anaerobic or aerobic conditions.
Dichlorobenzenes, which are structurally related to this compound, have been shown to persist in groundwater for extended periods, with one study documenting their presence in a contaminated aquifer for at least 20 years. usgs.gov Under anaerobic conditions, such as those found in some sediments and deep groundwater, dichlorobenzenes are not readily degraded by bacteria. usgs.govcanada.ca This persistence is enhanced in denitrifying environments. usgs.gov While photodegradation in the atmosphere can occur, with an estimated half-life of 31 days for 1,4-dichlorobenzene, their presence in rainwater suggests they can persist long enough to be redeposited. canada.ca In aquatic environments, dichlorobenzenes tend to partition into organic phases like sediment and organisms, with estimated half-lives of 6 to 18 weeks in water and 1.1 to 3.4 years in sediment. ccme.ca
| Environmental Compartment | Persistence of Dichlorobenzenes | Factors Influencing Persistence |
| Groundwater | High (can persist for decades) usgs.gov | Anaerobic conditions, lack of suitable organic carbon substrate usgs.gov |
| Sediment | High (can persist for years) ccme.cacanada.ca | Anaerobic conditions, partitioning to organic matter ccme.cacanada.ca |
| Surface Water | Moderate (weeks) ccme.ca | Volatilization, partitioning to sediment and biota ccme.ca |
| Atmosphere | Low to Moderate (days to weeks) canada.ca | Photodegradation by hydroxyl radicals canada.ca |
Biodegradation Pathways and Microbial Interactions
Microorganisms play a critical role in the breakdown of chlorinated benzoates in the environment. researchgate.net The biodegradation pathways can vary depending on the specific isomer and the microbial species involved.
For 2,5-dichlorobenzoic acid, the degradation pathway often involves an initial dioxygenase-catalyzed reaction. researchgate.net This leads to the formation of chlorocatechols, which are then further metabolized through ring cleavage pathways. researchgate.net In some bacterial strains, the degradation of 2,5-dichlorobenzoic acid results in the formation of 4-chlorocatechol. researchgate.net The complete mineralization of chlorinated benzoates to carbon dioxide and chloride ions has been demonstrated under aerobic conditions. researchgate.net
Microbial Hydrolysis Investigations by Isolated Microorganisms
Specific microorganisms capable of utilizing chlorinated benzoates as a sole source of carbon and energy have been isolated and studied. A strain of Pseudomonas stutzeri KS25, isolated from contaminated soil and sewage, has been shown to degrade 2,5-dichlorobenzoic acid. nih.gov This bacterium was able to achieve 100% dechlorination of 2,5-dichlorobenzoic acid. nih.gov The study also found that the presence of 2,5-dichlorobenzoic acid in soil columns increased the survival of the P. stutzeri strain, suggesting its potential for bioremediation applications. nih.gov
| Microorganism | Substrate | Degradation Efficiency | Reference |
| Pseudomonas stutzeri KS25 | 2,5-Dichlorobenzoic acid | 100% dechlorination | nih.gov |
Strategies for Environmental Remediation of Chlorinated Organic Compounds
Remediating sites contaminated with chlorinated organic compounds presents significant challenges due to their persistence. avestia.com Several strategies have been developed and applied, ranging from physical removal to advanced in-situ treatments.
Common remediation technologies include:
Excavation: Physical removal of contaminated soil is an effective method for source area removal, preventing further leaching into groundwater. augustmack.com
Thermal Remediation: Techniques like electrical resistive heating can effectively degrade and remove chlorinated solvents from both soil and groundwater by heating the subsurface to volatilize or thermally degrade the contaminants. augustmack.com
In-Situ Chemical Reduction (ISCR): This involves injecting chemical reductants, such as zero-valent iron (ZVI), into the contaminated area to transform contaminants into less toxic forms through both biotic and abiotic processes. augustmack.com
Bioremediation: This strategy involves stimulating the activity of indigenous microorganisms or introducing specialized microbes (bioaugmentation) to degrade contaminants. Enhanced bioremediation often involves adding electron donors and nutrients to the subsurface to promote microbial growth and degradation rates. clu-in.org Technologies like biosparging (injecting air and nutrients) and permeable reactive barriers can be employed. clu-in.orgepa.gov
Ecological Impact Assessments on Aquatic Organisms (general category for pesticide reviews)
Chlorinated organic compounds, including dichlorobenzenes, can have adverse effects on aquatic ecosystems. biointerfaceresearch.com Their toxicity to aquatic organisms is a key consideration in environmental risk assessments.
Studies have shown that dichlorobenzenes are toxic to various aquatic organisms. For instance, the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms) for 1,3-dichlorobenzene (B1664543) for the sheepshead minnow has been reported as 4,200 µg/L, while for the opossum shrimp, it is 3,850 µg/L. ccme.ca Chronic effects, such as fertility impairment in Daphnia, have been observed at concentrations as low as 0.4 mg/L for paradichlorobenzene. epa.gov The toxicity of pesticides in aquatic environments can lead to a decline in various organisms, including microorganisms, invertebrates, and fish. fisheriesjournal.com The bioaccumulation of these compounds in the food chain is also a significant concern, as it can lead to higher concentrations in organisms at higher trophic levels. fisheriesjournal.com
Material Science and Polymer Research
In the realm of material science, this compound is emerging as a compound of interest, particularly in the synthesis of advanced polymers. Its potential as a monomeric unit opens avenues for the creation of novel materials with tailored properties.
Precursor in Poly(p-phenylene) Synthesis
This compound has been investigated as a potential precursor for the synthesis of poly(p-phenylene)s (PPPs), a class of polymers known for their exceptional thermal stability and chemical resistance. The production of high-molecular-weight aromatic polymers from aryl dichlorides can be achieved through nickel-catalyzed coupling reactions. tandfonline.comtandfonline.com This synthetic approach is a versatile method for creating a wide variety of aromatic polymers. tandfonline.com
The polymerization of aromatic dichlorides is typically carried out in a dry, aprotic solvent using a catalytic system that includes zero-valent nickel, ligands such as triphenylphosphine (B44618) or bipyridyl, and a reducing agent like zinc metal. tandfonline.comtandfonline.com For the successful synthesis of high-molecular-weight polymers, it is crucial that the monomer and the resulting polymer are soluble in the reaction medium and that any functional groups on the monomer are inert to the zinc/nickel system. tandfonline.com
In the context of this compound, the dichloro-substituted aromatic ring provides the reactive sites for the nickel-catalyzed C-C bond formation, which leads to the growth of the poly(p-phenylene) chain. The methyl ester group is a key functional component that would need to remain stable under the polymerization conditions to be incorporated into the final polymer structure.
The general mechanism for this type of polymerization involves the reductive coupling of the aryl chloride monomers. The reaction proceeds under mild conditions and can produce high yields of the target polymer. tandfonline.com The properties of the resulting poly(p-phenylene) can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions such as temperature and solvent. acs.org For instance, the use of different ligands can affect the microstructure of the polymer when using asymmetric dichloride monomers. tandfonline.com
Below is a table summarizing the typical components and conditions for the nickel-catalyzed polymerization of aromatic dichlorides, which could be adapted for this compound.
| Component/Condition | Role/Description |
| Monomer | Aromatic dichloride (e.g., this compound) |
| Catalyst | Zero-valent Nickel (often generated in situ) |
| Reducing Agent | Zinc metal |
| Ligand | Triphenylphosphine or Bipyridyl |
| Solvent | Dry, aprotic solvent (e.g., DMAC) |
| Atmosphere | Inert (e.g., Nitrogen or Argon) |
| Temperature | Moderate (e.g., ~70°C) tandfonline.com |
This table outlines the general requirements for the nickel-catalyzed synthesis of aromatic polymers from dichlorinated precursors.
Detailed research into the polymerization of this compound would be necessary to optimize these conditions and fully characterize the resulting polymer's properties, such as its molecular weight, thermal stability, and potential applications. The presence of the methyl ester group on the polymer backbone could potentially enhance solubility and provide a site for further chemical modification, leading to materials with novel functionalities.
Future Directions and Emerging Research Areas for Methyl 2,5 Dichlorobenzoate
Development of Environmentally Benign Synthetic Pathways for Derivatives
The traditional synthesis of chemical compounds often involves multi-step processes that utilize petroleum-based raw materials and can generate significant industrial waste. mdpi.com Future research is increasingly focused on developing "green" synthetic routes for derivatives of Methyl 2,5-dichlorobenzoate (B1240473). This involves a paradigm shift towards biosynthesis and the use of eco-friendly materials.
Key research thrusts include:
Biosynthesis Routes: Exploring the use of microorganisms as cellular factories to produce derivatives. This approach starts with simple, renewable carbon sources like glucose and leverages enzymatic pathways, such as the shikimate pathway, to build complex aromatic compounds. mdpi.com This method can significantly reduce the reliance on fossil fuels and the emission of hazardous byproducts. mdpi.com
Eco-Friendly Solvents and Catalysts: Investigating the use of alternative reaction media, such as ionic liquids, which can serve as both the solvent and catalyst and are often recyclable. nih.gov This minimizes the use of volatile organic compounds (VOCs) that are common in traditional chemical synthesis.
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize the formation of byproducts. This aligns with the core principles of green chemistry to prevent pollution at the molecular level.
Advanced Computational Design of Novel Derivatives with Enhanced Bioactivity and Reduced Environmental Impact
Computational chemistry and molecular modeling are powerful tools for the rational design of new chemical entities. For Methyl 2,5-dichlorobenzoate, these techniques offer a pathway to create novel derivatives with superior performance and a minimized environmental footprint.
Emerging research in this area includes:
Similarity-Based Virtual Screening: Using computer algorithms to screen large virtual libraries of compounds to identify molecules with structural similarities to this compound that may possess desired biological activities. nih.gov
Molecular Docking and SAR: Employing molecular docking simulations to predict how newly designed derivatives will interact with specific biological targets, such as fungal enzymes like CYP53. nih.govsigmaaldrich.com This allows researchers to understand structure-activity relationships (SAR), identifying the key structural features that confer high antifungal or plant-regulating activity. nih.govresearchgate.net
Predictive Ecotoxicology: Developing and applying computational models to predict the environmental fate and potential toxicity of new derivatives before they are synthesized. This proactive approach helps in designing molecules that are not only effective but also biodegradable and less harmful to non-target organisms.
Elucidation of Molecular Mechanisms in Biological Systems through Integrated Approaches
A deep understanding of how this compound and its derivatives function at a molecular level is crucial for optimizing their activity and ensuring their safety. Future research will integrate multiple "omics" technologies to build a comprehensive picture of their mechanisms of action.
Research priorities in this domain are:
Target Identification and Validation: Confirming the specific molecular targets of the compound. For instance, studies have suggested that it may inhibit bacterial growth by binding to sulfhydryl groups on proteins, thereby disrupting protein synthesis, or by inhibiting key enzymes like sulfate (B86663) adenylyltransferase. biosynth.com In fungi, related benzoic acid derivatives are known to target enzymes like CYP53. nih.gov
Systems Biology Approaches: Utilizing genomics, proteomics, and metabolomics to study the global changes within an organism upon exposure to the compound. This can reveal the full cascade of biological events that are affected, from gene expression to metabolic pathways.
Differential Effects: Investigating why the compound has different effects on various organisms. For example, it temporarily inhibits the germination of sorghum and soybean seeds, leading to smaller seedlings, while exhibiting fungicidal properties against other organisms. nih.gov Understanding this selectivity is key to developing targeted applications.
Below is an interactive table summarizing research findings on the molecular mechanisms of this compound and related compounds.
| Organism/System | Observed Effect/Mechanism | Potential Research Direction |
| Bacteria | Inhibition of protein synthesis via binding to sulfhydryl groups; Inhibition of sulfate adenylyltransferase. biosynth.com | Proteomic analysis to identify specific protein targets; structural biology to understand binding interactions. |
| Fungi | Inhibition of fungal-specific enzymes such as CYP53 (observed with related benzoic acid derivatives). nih.govresearchgate.net | Screening derivatives for potent and selective inhibition of key fungal enzymes; transcriptomics to understand the fungal stress response. |
| Plants | Temporary inhibition of seed germination; reduction in seedling size and weight. nih.gov | Metabolomic and hormonal analysis to understand the pathways involved in growth regulation; identifying the plant receptors for the compound. |
Exploration of New Catalytic Systems for Chemical Transformations
The chemical structure of this compound, featuring aryl chloride moieties, makes it an ideal substrate for a wide range of modern catalytic transformations. The exploration of novel catalytic systems is a vibrant area of research that promises to unlock a vast chemical space for new derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. researchgate.net
Future research will likely focus on:
C-C Bond Formation: Utilizing reactions like the Suzuki-Miyaura coupling to link the aryl chloride core with various organic fragments (aryl- and alkylboronic acids), creating a diverse library of biaryl and alkyl-aryl derivatives. researchgate.net
C-N and C-O Bond Formation: Applying Buchwald-Hartwig amination and etherification reactions to introduce nitrogen- and oxygen-containing functional groups, which are prevalent in pharmaceutically active compounds. researchgate.net
Functional Group Interconversion: Developing catalytic methods to transform the chloro-substituents into other functional groups, such as nitro groups or nitriles. nih.govresearchgate.net This expands the synthetic utility of the core scaffold.
Hydrodehalogenation: Using catalytic systems for the selective removal of chlorine atoms (hydrodehalogenation). rsc.org This can be a method for detoxification or for creating derivatives with different substitution patterns. rsc.org
The following data table provides an overview of advanced catalytic systems applicable to the transformation of aryl chlorides like this compound.
| Catalytic Reaction | Catalyst System (Example) | Transformation | Potential Application for Derivatives |
| Suzuki-Miyaura Coupling | Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands. researchgate.net | Ar-Cl + R-B(OH)₂ → Ar-R | Synthesis of novel fungicides, herbicides, or pharmaceuticals with extended structures. |
| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine or N-heterocyclic carbene (NHC) ligands. researchgate.net | Ar-Cl + R₂NH → Ar-NR₂ | Creation of derivatives containing amine functionalities, common in bioactive molecules. |
| Nitration | Pd₂(dba)₃ with specific phosphine ligands. nih.gov | Ar-Cl → Ar-NO₂ | Introduction of nitro groups, which are versatile synthetic handles for further modification. |
| Hydrodehalogenation | Palladium complexes with ylide-substituted phosphines (YPhos). rsc.org | Ar-Cl → Ar-H | Selective de-chlorination to produce mono-chlorinated derivatives or for detoxification. rsc.org |
| Methoxycarbonylation | Pd/C with LiOMe as a base. researchgate.net | Ar-Cl + CO + MeOH → Ar-CO₂Me | Introduction of an additional ester group, modifying the compound's polarity and biological activity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,5-dichlorobenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is synthesized via esterification of 2,5-dichlorobenzoic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. Key parameters include:
- Reaction Time : Reflux for 4–6 hours to ensure complete esterification .
- Temperature : Controlled reflux (~65–70°C) to avoid side reactions.
- Workup : Precipitation in ice water, filtration, and recrystallization from ethanol to purify the product .
- Yield Optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting acid catalyst concentration (typically 1–2% v/v) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what are the diagnostic peaks?
- Methodological Answer :
- Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretch at ~1731–1737 cm⁻¹ confirms ester formation . Chlorine substituents influence aromatic C-Cl stretches at 600–800 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Singlet for methyl ester (~3.92 ppm), aromatic protons as multiplets (7.40–7.82 ppm) .
- ¹³C NMR : Carbonyl carbon at ~164.9 ppm, methyl carbon at ~52.7 ppm, and aromatic carbons at 131–135 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 205 (M⁺) and fragment ions corresponding to Cl loss .
Advanced Research Questions
Q. How can density functional theory (DFT) enhance the interpretation of this compound’s spectroscopic data?
- Methodological Answer : DFT calculations predict vibrational frequencies and electronic transitions, aiding in:
- IR/Raman Assignments : Simulated spectra match experimental data (e.g., C=O and C-Cl vibrations) .
- Electron Density Mapping : Identifying charge distribution effects from chlorine substituents on aromatic ring reactivity .
- Thermodynamic Properties : Calculating enthalpy and entropy of phase transitions (e.g., melting point correlation) .
Q. What experimental methods are used to assess the environmental mobility of this compound?
- Methodological Answer : Key approaches include:
- Vapor Pressure Measurement : Diaphragm manometer static method (0.1–100 Pa range) and Knudsen effusion for low-volatility compounds .
- Solubility Determination : Shake flask method with UV-vis spectrophotometry at 298.15 K. For hydrophobic compounds, use octanol-water partitioning (log Kow) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to study melting points (38°C) and crystalline phase transitions .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biodegradation or biological activity?
- Methodological Answer :
- Biodegradation Studies : Microbial strains (e.g., Achromobacter xylosoxidans) metabolize 2,5-dichlorobenzoate derivatives via dechlorination pathways. Aerobic degradation assays monitor chloride ion release .
- Structure-Activity Relationships (SAR) : Comparing this compound with analogs (e.g., 2,4-dichloro or brominated derivatives) in bioassays to evaluate toxicity or plant growth regulation .
Contradictions and Notes
- Synthetic Routes : describes synthesis from 2,5-dichloroaniline, while uses 2,5-dichlorobenzoic acid. The latter is more widely validated for academic reproducibility .
- Environmental Data : Solubility values may vary with purity; recrystallization from ethanol () reduces impurities affecting measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
